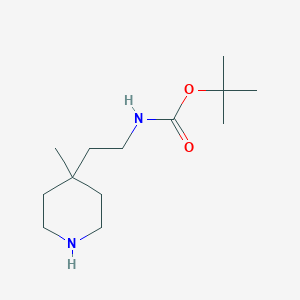![molecular formula C7H4IN3O2 B8025577 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B8025577.png)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with an iodine atom at the 5-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves the iodination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification steps to meet industrial requirements.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in the study of biological processes, such as signal transduction and gene expression, due to its ability to interact with specific molecular targets.
Organic Synthesis: It acts as a building block in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Mecanismo De Acción
The mechanism by which 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of a carboxylic acid group.
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
5-Iodo-1H-pyrrolo[2,3-b]pyridine: Different ring fusion pattern, leading to distinct chemical properties.
Uniqueness
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-2-10-5-3(4)1-9-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBKEHIDEKDSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B8025498.png)


![(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one](/img/structure/B8025517.png)
![TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE](/img/structure/B8025532.png)
![3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8025539.png)
![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8025554.png)


![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025569.png)
![2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025573.png)
![Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B8025584.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8025585.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B8025591.png)
